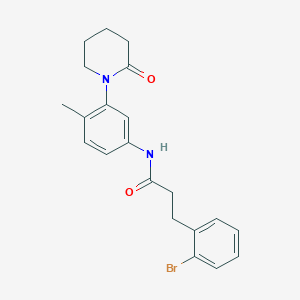![molecular formula C11H16F3NO B2742559 N-[[3-(Trifluoromethyl)cyclohexyl]methyl]prop-2-enamide CAS No. 2175581-35-6](/img/structure/B2742559.png)
N-[[3-(Trifluoromethyl)cyclohexyl]methyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[3-(Trifluoromethyl)cyclohexyl]methyl]prop-2-enamide, commonly known as TCMDC-135051, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential pharmacological properties. The compound belongs to the class of cyclohexylamines and has a molecular weight of 297.38 g/mol.
作用機序
The exact mechanism of action of TCMDC-135051 is not yet fully understood. However, it is believed to work by inhibiting the activity of specific enzymes and proteins that are involved in various cellular processes. The compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression and protein function. By inhibiting HDACs, TCMDC-135051 can potentially regulate gene expression and alter cellular processes.
Biochemical and Physiological Effects:
TCMDC-135051 has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which can potentially reduce oxidative stress and inflammation in the body. Additionally, the compound has been found to have neuroprotective properties, which can potentially protect against neurodegenerative diseases. TCMDC-135051 has also been found to have anti-tumor activity, which can potentially inhibit the growth of cancer cells.
実験室実験の利点と制限
One of the main advantages of TCMDC-135051 is its potential pharmacological properties, which make it a potential candidate for the treatment of various diseases. Additionally, the compound is relatively easy to synthesize, which makes it more accessible for scientific research. However, one of the limitations of TCMDC-135051 is that its mechanism of action is not yet fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, the compound has not yet been tested in clinical trials, which makes it difficult to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for the research on TCMDC-135051. One potential direction is to further study its mechanism of action and optimize its therapeutic potential. Additionally, the compound can be further tested in preclinical and clinical trials to determine its safety and efficacy in humans. Further research can also be conducted to determine the potential of TCMDC-135051 in the treatment of various diseases, including neurodegenerative diseases and cancer. Overall, TCMDC-135051 has shown promising results in various scientific research studies and has the potential to be a valuable therapeutic agent in the future.
合成法
The synthesis of TCMDC-135051 involves a multi-step process that starts with the reaction of cyclohexanone with trifluoromethyl iodide in the presence of a base. This reaction forms 3-(trifluoromethyl)cyclohexanone, which is then reduced to 3-(trifluoromethyl)cyclohexanol using a reducing agent. The resulting alcohol is then reacted with propargyl bromide to form N-[[3-(Trifluoromethyl)cyclohexyl]methyl]prop-2-enamide. The final product is purified using column chromatography.
科学的研究の応用
TCMDC-135051 has shown promising results in various scientific research studies. It has been studied as a potential treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been found to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of neurodegenerative diseases. Additionally, TCMDC-135051 has been studied for its anti-tumor activity and has shown promising results in inhibiting the growth of cancer cells.
特性
IUPAC Name |
N-[[3-(trifluoromethyl)cyclohexyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3NO/c1-2-10(16)15-7-8-4-3-5-9(6-8)11(12,13)14/h2,8-9H,1,3-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJBPJDTSHGDLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CCCC(C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

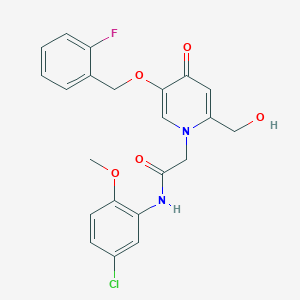
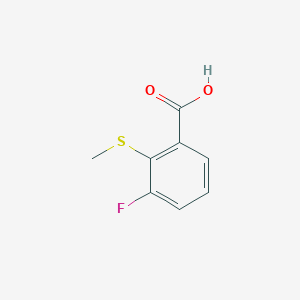
![5-chloro-N-{[2-(2-methyl-1H-imidazol-1-yl)pyridin-4-yl]methyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2742479.png)
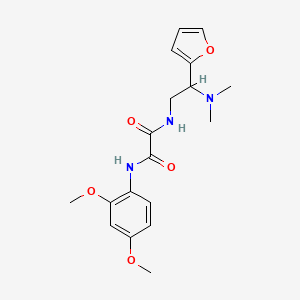
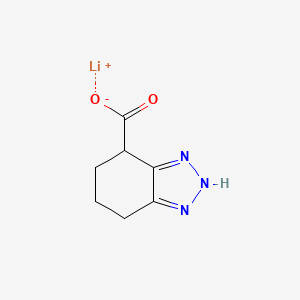
![2-(4-Benzoylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2742484.png)
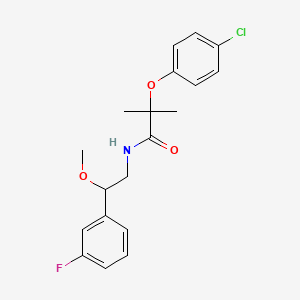
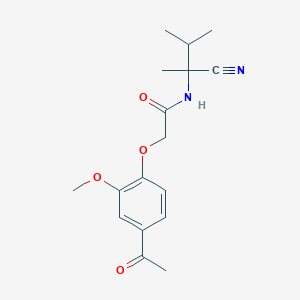
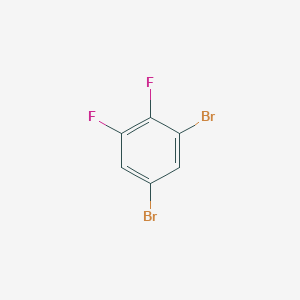

![Ethyl 2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2742493.png)

